Strontium-89 is a radioactive isotope produced through the irradiation of stable Strontium or through the decay of certain nuclear reactions. It belongs to the category of therapeutic radiopharmaceuticals, specifically targeting bone tissue due to its chemical similarity to calcium. This allows it to localize in areas of increased bone turnover, such as metastatic sites.
The synthesis of Strontium-89 typically involves several steps:
Strontium-89 has a simple atomic structure, characterized by:
The molecular formula for Strontium-89 Chloride is , indicating that it forms a salt with two chloride ions for each strontium ion.
Strontium-89 primarily undergoes beta decay, transforming into Yttrium-89 through the following reaction:
This decay process releases beta particles that are effective in irradiating nearby tissues, particularly in areas where the compound accumulates due to metastatic lesions.
The mechanism of action of Metastron involves:
Strontium-89 exhibits chemical behavior similar to calcium due to its position in the periodic table, allowing it to be incorporated into bone matrix where calcium is normally deposited.
Metastron is primarily used in oncology for:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3